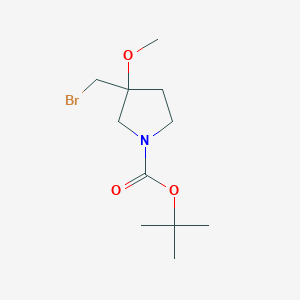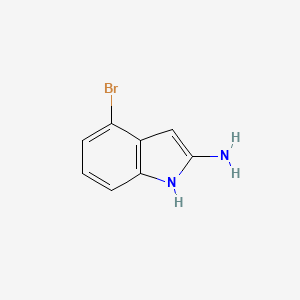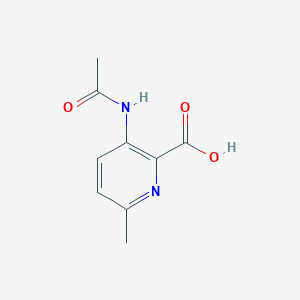
3-Acetamido-6-methylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-6-methylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an acetamido group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 6-methylpyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-6-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-amino-6-methylpyridine-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetamido-6-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Acetamido-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpyridine-2-carboxylic acid: Lacks the acetamido group but shares the pyridine and carboxylic acid functionalities.
3-Methylpyridine-2-carboxylic acid: Similar structure but with a methyl group at the 3-position instead of an acetamido group.
2-Pyridinecarboxylic acid: Lacks both the methyl and acetamido groups but retains the pyridine and carboxylic acid functionalities.
Uniqueness
3-Acetamido-6-methylpyridine-2-carboxylic acid is unique due to the presence of both the acetamido and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
3-acetamido-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-4-7(11-6(2)12)8(10-5)9(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
ZOFJOBYGFNKTLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)NC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)


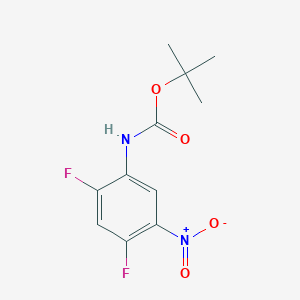
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
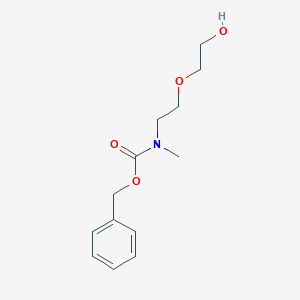

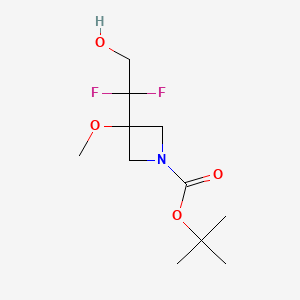
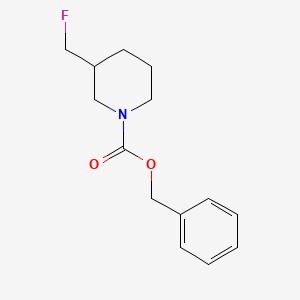

![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)
